Methyl orotate
Overview
Description
Methyl orotate, a derivative of orotic acid, is studied in various scientific contexts, including its structure, synthesis, and interaction with other compounds. Orotic acid itself is a crucial intermediate in the biosynthesis of pyrimidines, which are vital components of nucleic acids.
Synthesis Analysis
The synthesis of Methyl orotate and its derivatives involves several chemical reactions, including the interaction with metals and other organic compounds. For instance, complexes of orotate with metals like Co(II), Ni(II), and Zn(II) have been synthesized, demonstrating the versatility of orotate compounds in forming stable structures with metals (Erer et al., 2011).
Scientific Research Applications
Memory Improvement and Sleep Effects : Methylglucamine orotate is found to increase paradoxical sleep latency and decrease paradoxical sleep in rats, which is considered to play a role in its memory-improving effects (Wetzel, Ott, Matthies, & Matthies, 2004).
Enhancement of Synaptic Long-term Potentiation : This compound improves memory and enhances synaptic long-term potentiation in rats, indicating its potential in facilitating learning and memory retention (Bergado, Krug, Rüthrich, & Matthies, 1988).
Prolonging Hippocampal Long-term Potentiation : Methylglucamine orotate prolongs hippocampal long-term potentiation, supporting the idea that long-term potentiation (LTP) is a component of memory formation (Krug, Koch, Schoof, Wagner, & Matthies, 1989).
Persistence in Memory Retention : It effectively improves the retention of learned behaviors in rats, even after drug-free intervals, highlighting its lasting impact on memory (Rüthrich, Wetzel, & Matthies, 1980).
Intracranial Self-Stimulation : Repeated application of this compound significantly increases intracranial self-stimulation in rats, suggesting its influence on reward-related brain mechanisms (Wetzel & Matthies, 1982).
Inhibition of Nucleotide Metabolism in Cancer Cells : Orotate and its methyl ester inhibit nucleotide metabolism and synthesis in hepatoma cells, indicating potential applications in cancer research (Lea, Luke, Assad, Patel, & Reddy, 1992).
Role in DNA Methylation : Methyl orotate is involved in the methylation processes in hematopoietic cells, which is crucial for cell proliferation and differentiation (Koreshchkova & Fekorov, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl orotate, also known as orotic acid, is a key intermediate in the pyrimidine biosynthetic pathway . It has been found that the human urate transporter 1 (hURAT1) mediates the transport of orotate . hURAT1 is primarily located in the kidney and plays a crucial role in urate reabsorption .
Mode of Action
It is known that orotate is a substrate of the renal urate/anion exchanger . This suggests that methyl orotate may interact with its target, hURAT1, to facilitate the transport of orotate across the cell membrane .
Biochemical Pathways
Methyl orotate plays a significant role in the de novo synthesis of pyrimidines . Pyrimidines are essential components of nucleic acids, and their synthesis is critical for cell growth and proliferation . The de novo synthesis of pyrimidines involves the formation of orotate, which is then converted into uridine monophosphate (UMP), a precursor for the synthesis of other pyrimidines . This pathway is conserved in all living organisms and is necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis .
Result of Action
The primary result of methyl orotate’s action is the production of pyrimidines, which are essential for the synthesis of DNA and RNA . By facilitating the transport of orotate, methyl orotate may enhance the synthesis of pyrimidines, thereby influencing cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, DNA methylation, a key epigenetic mechanism, can be influenced by environmental factors . As methyl orotate is involved in nucleotide synthesis, changes in DNA methylation could potentially influence its action . .
properties
IUPAC Name |
methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H,1H3,(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTDWTOZAWFKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210523 | |
Record name | Orotic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl orotate | |
CAS RN |
6153-44-2 | |
Record name | Methyl 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6153-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orotic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6153-44-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Orotic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OROTIC ACID METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41C6IFG4MQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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